molecular formula C13H12N2O3 B1194561 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 26581-91-9

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B1194561
CAS No.: 26581-91-9
M. Wt: 244.25 g/mol
InChI Key: HQJCJCCAXMOMEU-UHFFFAOYSA-N
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Description

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound that features a piperidinedione core substituted with an isoindolyl group. This compound is known for its significant role in medicinal chemistry, particularly in the development of drugs with immunomodulatory and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of a piperidinedione derivative with an isoindolyl precursor under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide or methanol, and may involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, in the context of lenalidomide derivatives, the compound acts as a ligand for the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for cereblon and induce targeted protein degradation sets it apart from other similar compounds .

Properties

CAS No.

26581-91-9

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N2O3/c16-11-5-9(6-12(17)14-11)15-7-8-3-1-2-4-10(8)13(15)18/h1-4,9H,5-7H2,(H,14,16,17)

InChI Key

HQJCJCCAXMOMEU-UHFFFAOYSA-N

SMILES

C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O

Canonical SMILES

C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O

26581-91-9

Synonyms

2-(2,6-dioxopiperidine-4-yl)phthalimidine
EM 16
EM16
M-16

Origin of Product

United States

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